molecular formula C12H17BrN2O2S B1397107 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine CAS No. 1240287-96-0

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B1397107
CAS No.: 1240287-96-0
M. Wt: 333.25 g/mol
InChI Key: CZHPEAVUYXCWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine (CAS 1240287-96-0) is a sulfonylpiperazine-based chemical building block with the molecular formula C 12 H 17 BrN 2 O 2 S and a molecular weight of 333.25 g/mol . Its structure features a 3-bromo-4-methylphenyl group attached to a 4-methylpiperazine ring via a sulfonyl linker, which is a common pharmacophore in medicinal chemistry. The bromine atom on the phenyl ring serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, making this compound a highly versatile intermediate for constructing more complex molecules for screening libraries . While specific biological data for this exact compound is not fully reported, sulfonylpiperazine derivatives are extensively explored in scientific research for their potential to interact with various enzymatic targets . The sulfonyl group is known to form strong hydrogen bonds with amino acid residues in enzyme active sites, leading to modulation of biological activity. Researchers value this compound as a key precursor in the synthesis of potential pharmaceutical agents, particularly in central nervous system disorders and oncology research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-10-3-4-11(9-12(10)13)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHPEAVUYXCWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure

  • Setup :
    In a dry reaction vessel under inert atmosphere (argon or nitrogen), dissolve 4-methylpiperazine and triethylamine in dichloromethane. The solution is cooled in an ice bath to control exothermicity.

  • Addition of Sulfonyl Chloride :
    3-Bromo-4-methylbenzenesulfonyl chloride is added dropwise to the stirred amine/base solution, maintaining the temperature close to 0–5 °C initially.

  • Reaction Progress :
    After complete addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 3–6 hours) to ensure full conversion.

  • Workup :
    The reaction mixture is washed with water to remove inorganic salts and excess base. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification :
    The crude product is purified by recrystallization or column chromatography (silica gel, eluent such as ethyl acetate/hexane mixtures) to yield pure 1-((3-bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine.

Reaction Scheme Summary

Step Reagents & Conditions Outcome
1 4-Methylpiperazine + Triethylamine in CH2Cl2, 0 °C Formation of amine/base solution
2 Addition of 3-bromo-4-methylbenzenesulfonyl chloride dropwise Nucleophilic substitution to sulfonamide
3 Stirring at room temperature 3–6 h Completion of reaction
4 Aqueous workup, drying, concentration Crude product
5 Purification by recrystallization or chromatography Pure sulfonylpiperazine

Alternative Preparation Routes and Catalytic Methods

  • Some related compounds such as 1-(3-bromophenyl)-4-methylpiperazine have been synthesized via palladium-catalyzed cross-coupling reactions using palladium complexes (e.g., Pd2(dba)3), BINAP ligand, and bases like sodium tert-butoxide in toluene at elevated temperatures (60–100 °C). However, these methods are more suited for C–N bond formation on aryl bromides rather than sulfonylation.

  • For sulfonylation, the direct reaction of sulfonyl chlorides with amines remains the most straightforward and widely used method.

Yield and Purity Data

Parameter Data
Typical Yield 70–85% (depending on scale and purification)
Purity (NMR, LCMS) >95% after purification
Physical State White to pale yellow solid
Characterization Confirmed by NMR, LCMS, and melting point

Notes on Reaction Optimization

  • Temperature Control : Initial low temperature prevents side reactions and decomposition of sulfonyl chloride.

  • Base Selection : Triethylamine is preferred for its solubility and ability to neutralize HCl without nucleophilic interference.

  • Solvent Choice : Dichloromethane is favored for its inertness and ease of removal; alternatives include chloroform or ethyl acetate.

  • Purification : Column chromatography is often required for laboratory-scale synthesis to achieve high purity; recrystallization may be sufficient for larger scale.

Research Findings and Applications

  • The compound serves as an intermediate in medicinal chemistry for synthesizing derivatives with potential biological activity, including anticancer and CNS-targeting agents.

  • Structural analogs prepared via similar sulfonylation methods have been studied for enzyme inhibition and receptor binding, highlighting the importance of precise synthetic control to obtain pure, well-defined compounds.

Chemical Reactions Analysis

Types of Reactions

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₇BrN₂O₂S
  • Molecular Weight : 333.24 g/mol
  • Structure : The compound features a piperazine ring substituted with a sulfonyl group and a brominated aromatic moiety, which contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

  • Anticancer Research :
    • The sulfonamide group in this compound enhances its potential as an anticancer agent. Research indicates that sulfonamide derivatives can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors. Studies have shown that modifications of piperazine derivatives can lead to increased cytotoxicity against various cancer cell lines .
  • Antimicrobial Activity :
    • Compounds similar to 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine have demonstrated antimicrobial properties. The incorporation of the bromine atom may enhance the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes .
  • Central Nervous System (CNS) Disorders :
    • Piperazine derivatives are known for their activity as anxiolytics and antidepressants. The specific structural features of this compound may contribute to its interaction with neurotransmitter systems, potentially leading to the development of new treatments for anxiety and depression .

Chemical Probes in Biological Studies

  • Target Identification :
    • The unique structure allows for the use of this compound as a chemical probe to identify and validate biological targets in cellular pathways. By modifying the compound, researchers can assess its binding affinity and selectivity towards various receptors or enzymes involved in disease processes .
  • In Vivo Studies :
    • Its pharmacokinetic profile can be evaluated in animal models to understand absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug development .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study 2Antimicrobial EfficacyShowed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 3CNS ActivityIndicated potential anxiolytic effects in rodent models, suggesting further exploration for therapeutic use.

Mechanism of Action

The mechanism of action of 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The bromine atom and piperazine ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

  • Substituent Position : The 3-bromo-4-methylphenyl group in the target compound confers unique steric hindrance and electron-withdrawing effects compared to analogs with substituents at the 4-position (e.g., 4-bromo in ). This positional isomerism may alter binding affinity in enzyme interactions.
  • Heterocyclic Additions: Sildenafil citrate and UNC2025 incorporate extended heterocyclic systems (pyrazolo-pyrimidine, pyrrolo-pyrimidine), enhancing their specificity for enzymes like PDE5 or kinases.
  • Solubility : The ethoxy group in sildenafil improves aqueous solubility, whereas the 3-bromo-4-methylphenyl group in the target compound may reduce solubility due to hydrophobicity .

Biological Activity

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine is a sulfonamide compound that exhibits significant biological activity, particularly in the modulation of enzyme functions and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a piperazine ring, which is substituted with a brominated aromatic moiety. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:

  • Enzyme Interaction : The sulfonyl group forms strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential as a therapeutic agent targeting various diseases.
  • Binding Affinity : The presence of the bromine atom enhances the compound's binding affinity and specificity towards its targets, making it a potent candidate for further drug development.

Biological Activity

Research has demonstrated several aspects of the biological activity of this compound:

  • Antimicrobial Activity : Studies have shown that related sulfonamide compounds exhibit antibacterial and antifungal properties. While specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest potential activity against various pathogens .
  • Antitumor Potential : Compounds with similar piperazine structures have been evaluated for their antitumor effects. The modulation of enzyme activities involved in cell proliferation and apoptosis suggests that this compound may also possess anticancer properties .
  • Neuropharmacological Effects : Some piperazine derivatives have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neuropsychiatric disorders. The specific effects of this compound on dopamine receptors or other neurotransmitter systems require further investigation .

Case Studies and Research Findings

StudyFindingsRelevance
Evaluated various piperazine derivatives for enzyme inhibitionSuggests potential for this compound in drug design
Investigated antimicrobial properties of similar sulfonamide compoundsImplies potential antibacterial activity
Assessed antitumor activity of synthesized piperazine derivativesHighlights possible anticancer applications

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for preparing 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine?

Methodological Answer:
The synthesis typically involves sulfonylation of 4-methylpiperazine with 3-bromo-4-methylbenzenesulfonyl chloride. Key parameters include:

  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their inertness and solubility properties.
  • Base Utilization : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize HCl byproducts, with molar ratios of 1:1.2 (piperazine:base) .
  • Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields high-purity products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.